6-Methoxypyrazolo[1,5-A]pyridin-5-amine 6-Methoxypyrazolo[1,5-A]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20479354
InChI: InChI=1S/C8H9N3O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,9H2,1H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

6-Methoxypyrazolo[1,5-A]pyridin-5-amine

CAS No.:

Cat. No.: VC20479354

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxypyrazolo[1,5-A]pyridin-5-amine -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 6-methoxypyrazolo[1,5-a]pyridin-5-amine
Standard InChI InChI=1S/C8H9N3O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,9H2,1H3
Standard InChI Key YUJFZGRTNWMPGO-UHFFFAOYSA-N
Canonical SMILES COC1=CN2C(=CC=N2)C=C1N

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substitution Patterns

6-Methoxypyrazolo[1,5-A]pyridin-5-amine belongs to the pyrazolo[1,5-a]pyridine class, a bicyclic system combining a pyrazole (a five-membered ring with two adjacent nitrogen atoms) and a pyridine (a six-membered aromatic ring with one nitrogen atom). The numbering convention assigns position 1 to the pyrazole nitrogen adjacent to the fused pyridine ring, with subsequent positions following the bicyclic structure . The methoxy (-OCH₃) group at position 6 and the primary amine (-NH₂) at position 5 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural and Molecular Properties

PropertyValue
IUPAC Name6-Methoxypyrazolo[1,5-a]pyridin-5-amine
Molecular FormulaC₈H₉N₃O
Molecular Weight163.18 g/mol
Exact Mass163.0746 Da
Topological Polar Surface Area64.1 Ų
LogP (Octanol-Water Partition)0.82 (estimated)

Derived from analog data in .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step sequences, as exemplified by related compounds . For 6-Methoxypyrazolo[1,5-A]pyridin-5-amine, a plausible route includes:

  • Core Formation: Condensation of 5-aminopyrazole derivatives with β-ketoesters or malonate derivatives to construct the bicyclic framework .

  • Functionalization:

    • Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement using methanol under acidic or basic conditions.

    • Amine Retention: Protection-deprotection strategies to preserve the amine group during synthesis .

Example Reaction Scheme:

5-Aminopyrazole+Diethyl MalonateBasePyrazolo[1,5-a]pyridine-dionePOCl3Chloro IntermediateNH3Amine Derivative\text{5-Aminopyrazole} + \text{Diethyl Malonate} \xrightarrow{\text{Base}} \text{Pyrazolo[1,5-a]pyridine-dione} \xrightarrow{\text{POCl}_3} \text{Chloro Intermediate} \xrightarrow{\text{NH}_3} \text{Amine Derivative}

Adapted from .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 5 and 6 requires careful control of reaction conditions .

  • Stability: The amine group may undergo undesired oxidation or side reactions, necessitating inert atmospheres or low-temperature protocols.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups. The amine group enhances water solubility, while the methoxy group and aromatic system contribute to lipophilicity . Experimental data for analogs suggest:

  • Aqueous Solubility: ~2.1 mg/mL at pH 7.4 (estimated)

  • Thermal Stability: Decomposition above 250°C .

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons in the pyridine ring (~δ 7.1–8.3 ppm).

  • MS (ESI+): Molecular ion peak at m/z 164.1 [M+H]⁺ .

Applications in Drug Discovery

Kinase-Targeted Therapies

The compound’s scaffold aligns with kinase inhibitor pharmacophores, making it a candidate for oncology research. RET kinase inhibitors, for instance, are explored in thyroid and lung cancers .

Pulmonary Therapeutics

Inhaled formulations of related compounds show promise for asthma and COPD due to localized action and reduced systemic toxicity .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Target Validation: Identifying specific biological targets via proteomic screening and molecular docking .

  • Pharmacokinetic Studies: Assessing bioavailability, metabolism, and toxicity profiles in preclinical models .

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